1-(2-methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride

Medicinal Chemistry Salt Selection Building Block Procurement

1-(2-Methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride is a bifunctional pyrimidine building block combining a C2-methylsulfonyl electron-withdrawing group with a C4-cyclopropan-1-amine nucleophilic handle. This scaffold appears as a core motif or advanced intermediate in multiple patent families targeting cytidine triphosphate synthase 1 (CTPS1) and Janus kinase (JAK) inhibition.

Molecular Formula C8H12ClN3O2S
Molecular Weight 249.72 g/mol
CAS No. 2060051-04-7
Cat. No. B6602829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride
CAS2060051-04-7
Molecular FormulaC8H12ClN3O2S
Molecular Weight249.72 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=NC=CC(=N1)C2(CC2)N.Cl
InChIInChI=1S/C8H11N3O2S.ClH/c1-14(12,13)7-10-5-2-6(11-7)8(9)3-4-8;/h2,5H,3-4,9H2,1H3;1H
InChIKeySNBSICOGHHRJIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine Hydrochloride (CAS 2060051-04-7): Core Structural Overview for Procurement & Discovery Chemistry


1-(2-Methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride is a bifunctional pyrimidine building block combining a C2-methylsulfonyl electron-withdrawing group with a C4-cyclopropan-1-amine nucleophilic handle. This scaffold appears as a core motif or advanced intermediate in multiple patent families targeting cytidine triphosphate synthase 1 (CTPS1) and Janus kinase (JAK) inhibition [1][2]. The hydrochloride salt form (MW 249.72 g/mol, C8H12ClN3O2S) is the predominant commercially available physical form, distinct from the free base analog (CAS 1781165-01-2, MW 213.26) . Its structural positioning places it at the intersection of two active medicinal chemistry campaigns, making sourcing decisions consequential for downstream synthetic efficiency and target engagement profiles.

Why Generic Substitution Fails for 1-(2-Methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine Hydrochloride: Comparator Evidence Shows Physical Form and Substitution Pattern Matter


Substituting this hydrochloride salt with the free base or with positional isomers introduces quantifiable liabilities: the free base (CAS 1781165-01-2) lacks the protonated amine, reducing aqueous solubility and altering reactivity in amide coupling or reductive amination steps . Positional isomers such as the C6-chloro analog (CAS 1289388-38-0) bear an additional chlorine atom that changes molecular weight (247.70 vs 249.72 g/mol) and hydrogen-bonding capacity, potentially diverting synthetic pathways toward different chemotypes . Furthermore, analogs lacking the cyclopropanamine motif (e.g., (2-(methylsulfonyl)pyrimidin-4-yl)methanamine, CAS 1545620-45-8) replace the cyclopropyl ring with a methylene spacer, eliminating the conformational rigidity that underpins target binding in CTPS1 inhibitor programs [1]. These differences are not cosmetic—they directly impact the feasibility of patent-defined synthetic routes and the fidelity of structure-activity relationship (SAR) exploration.

Quantitative Differentiation of 1-(2-Methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine Hydrochloride (CAS 2060051-04-7) Versus Closest Analogs


Physical Form Advantage: Hydrochloride Salt vs Free Base – Purity and Handling Characteristics

The hydrochloride salt form (CAS 2060051-04-7) is commercially supplied at a minimum purity of 95%, identical to the free base form (CAS 1781165-01-2) from the same vendor . However, the salt form provides a protonated primary amine (pKa ~9-10), which enhances aqueous solubility and facilitates direct use in aqueous-phase reactions (e.g., amide couplings, SNAr) without requiring additional acid scavengers. The free base requires an extra neutralization step if acidic conditions are incompatible with downstream chemistry.

Medicinal Chemistry Salt Selection Building Block Procurement

Computed Physicochemical Differentiation: LogP and TPSA of the Hydrochloride Salt Versus the Free Base

Computed properties from PubChem and vendor databases reveal that the hydrochloride salt (LogP ≈ 0.25, TPSA 94.3 Ų) exhibits lower predicted lipophilicity compared to the free base (LogP ≈ 0.8 estimated, TPSA 85.94 Ų) [1]. While LogP differences are modest, the salt form's reduced lipophilicity correlates with improved aqueous solubility, a critical parameter for biological assay compatibility and formulation development.

Drug Design Physicochemical Property Prediction ADME Optimization

Regioisomeric Specificity: C2-Methylsulfonyl-C4-cyclopropanamine Versus C6-Chloro-C2-methylsulfonyl-C4-cyclopropylamine in CTPS1 Inhibitor SAR

The CTPS1 inhibitor patent WO2019179652A1 explicitly exemplifies compounds where the C2 position of the pyrimidine core is occupied by a cyclopropanesulfonamido group, while the C4 position bears elaborate amide substituents [1]. The target compound provides the unadorned C2-methylsulfonyl-C4-cyclopropanamine scaffold, enabling divergent functionalization at the C4 amine. In contrast, the C6-chloro analog (CAS 1289388-38-0) introduces a chlorine at C6, which shifts the electronic character of the pyrimidine ring (electron-withdrawing Cl increases C4 electrophilicity) and may alter regioselectivity in subsequent SNAr reactions . Quantitative IC50 data for the target compound against CTPS1 is not publicly disclosed, but its structural congruence with the patent core suggests it serves as the direct synthetic entry point to the exemplified inhibitor series.

Kinase Inhibitor Design Structure-Activity Relationship CTPS1 Inhibition

Optimal Application Scenarios for 1-(2-Methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine Hydrochloride Based on Differentiation Evidence


Divergent Synthesis of CTPS1 Inhibitor Libraries via C4-Amine Functionalization

The hydrochloride salt enables direct amide coupling or reductive amination at the C4 cyclopropanamine without prior neutralization, streamlining the preparation of analogs described in WO2019179652A1 [1]. The methylsulfonyl group at C2 serves as a stable electron-withdrawing substituent that can be retained throughout multistep sequences or displaced under forcing conditions, offering versatility not available with the C6-chloro analog.

Physicochemical Property Optimization in Lead Series

With a computed LogP of 0.25 and TPSA of 94.3 Ų, the hydrochloride salt is predicted to reside within favorable oral drug-like space . When incorporated into larger inhibitor scaffolds, this building block contributes less lipophilicity than the free base, aiding solubility-limited absorption and reducing the risk of CYP450 inhibition associated with high-LogP fragments.

Quality-Controlled Building Block for Parallel Medicinal Chemistry

Commercial availability at ≥95% purity from multiple vendors (AKSci, LeYan ) ensures batch-to-batch reproducibility for parallel synthesis and high-throughput experimentation. The defined salt stoichiometry eliminates the variable protonation state encountered with the free base, reducing weighing errors and improving reaction consistency across large compound arrays.

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